Epitestosterone Sulfate-d3 Triethylamine Salt

Description

Properties

Molecular Formula |

C25H43NO5S |

|---|---|

Molecular Weight |

472.7 g/mol |

IUPAC Name |

N,N-diethylethanamine;[(8R,9S,10R,13S,14S,17R)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H28O5S.C6H15N/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;1-4-7(5-2)6-3/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);4-6H2,1-3H3/t14-,15-,16-,17+,18-,19-;/m0./s1/i6D2,17D; |

InChI Key |

AGRILWRSYZNKSA-KUUOEBSESA-N |

Isomeric SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OS(=O)(=O)O.CCN(CC)CC |

Canonical SMILES |

CCN(CC)CC.CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

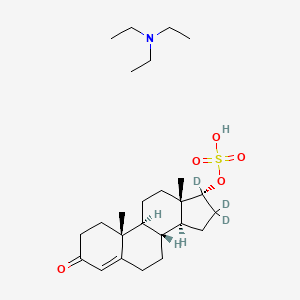

Epitestosterone Sulfate-d3 Triethylamine Salt (C25H43NO5S) is a deuterated derivative of epitestosterone sulfate with a molecular weight of approximately 472.7 g/mol. The compound consists of epitestosterone (the 17α-isomer of testosterone) with a sulfate group attached at the 17-position and three deuterium atoms incorporated at specific positions (typically at positions 16 and 17), combined with triethylamine to form a salt. The triethylamine salt formation significantly enhances the compound's solubility and stability, making it particularly suitable for analytical applications.

Physical Properties

The compound typically appears as a pale yellow solid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H43NO5S |

| Molecular Weight | 472.7 g/mol |

| Physical State | Pale Yellow Solid |

| Storage Conditions | 2-8°C |

| Purity (Analytical Grade) | ≥90% |

Component Structure Analysis

The molecule consists of three key components:

- Deuterated epitestosterone (C19H25D3O2)

- Sulfate group (SO4)

- Triethylamine (C6H15N)

Synthetic Routes for Deuterated Epitestosterone

The synthesis of deuterium-labeled epitestosterone represents the first critical step in preparing this compound. Several approaches have been documented for introducing deuterium atoms at specific positions.

High-Yield Synthetic Procedure for [16,16,17-2H3]-Epitestosterone

The synthesis of isotopically labeled epitestosterone typically begins with commercially available epitestosterone. Sanaullah and Bowers established a high-yield synthetic procedure for stably labeled and isotopically pure [16,16,17-2H3]-epitestosterone, which serves as the starting material for subsequent sulfation. This method reports yields greater than 60% for the deuteration process.

The general approach involves:

- Selection of appropriate protecting groups for reactive hydroxyl groups

- Activation of target positions for deuterium incorporation

- Introduction of deuterium using deuterated reagents

- Deprotection to yield the deuterated product

Alternative Deuteration Methods

An alternative approach involves a modified Mitsunobo protocol for epimerization, as described by Dodge and Lugar. This protocol can be adapted for deuterium incorporation at specific positions:

- Epimerization of testosterone to epitestosterone

- Selective deuteration at the desired positions

- Purification of the deuterated epitestosterone intermediate

Once deuterated epitestosterone ([16,16,17-2H3]-epitestosterone) has been synthesized, the next step involves the introduction of a sulfate group at the 17α-position.

Chemical Sulfation Method

The sulfation process typically follows the protocol established by Sanaullah and Bowers, which has been widely cited in the literature. The general procedure includes:

- Preparation of sulfating reagent (typically sulfur trioxide-pyridine or sulfur trioxide-trimethylamine complex)

- Reaction with deuterated epitestosterone under controlled conditions

- Formation of epitestosterone sulfate-d3

The sulfation reaction can be represented as:

[16,16,17-2H3]-Epitestosterone + Sulfating reagent → [16,16,17-2H3]-Epitestosterone sulfate

Synthetic methodologies for sulfation have been well-established with commercially available epitestosterone, providing a framework that can be applied to the deuterated analog.

Reaction Conditions and Optimization

Optimal reaction conditions for the sulfation process include:

| Parameter | Condition |

|---|---|

| Temperature | 0-5°C (initial addition), then room temperature |

| Solvent | Anhydrous pyridine or dimethylformamide |

| Reaction Time | 12-24 hours |

| Sulfating Agent | Sulfur trioxide-pyridine complex |

| Molar Ratio (Substrate:Reagent) | 1:2-3 |

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfating agent. Monitoring by thin-layer chromatography (TLC) allows for determination of reaction completion.

Formation of Triethylamine Salt

The conversion of epitestosterone sulfate-d3 to its triethylamine salt represents a critical step in the preparation process, enhancing both stability and solubility of the final compound.

Salt Formation Process

The general procedure for triethylamine salt formation includes:

- Dissolution of epitestosterone sulfate-d3 in an appropriate solvent (typically acetonitrile or methanol)

- Addition of triethylamine in slight excess (1.1-1.5 equivalents)

- Precipitation or crystallization of the salt form

- Isolation and purification of the triethylamine salt

The salt formation can be represented as:

[16,16,17-2H3]-Epitestosterone sulfate + Triethylamine → [16,16,17-2H3]-Epitestosterone sulfate triethylamine salt

Properties of Triethylamine

Triethylamine (TEA) is produced by reacting ammonia with ethanol, or ethyl chloride with ammonia under heat and pressure. Its properties make it particularly suitable for salt formation:

| Property | Value |

|---|---|

| Molecular Formula | C6H15N |

| Molecular Weight | 101.19 g/mol |

| Boiling Point | 89.7°C |

| pKa | 10.75 |

The relatively high pKa of triethylamine makes it an effective counter-ion for the acidic sulfate group, resulting in a stable salt form.

Purification Techniques

Purification of this compound requires specialized techniques to ensure high purity and removal of reaction by-products.

Chromatographic Purification

Chromatographic methods frequently employed include:

Preparative Thin-Layer Chromatography : Using 2mm chromatotron rotors with specific solvent systems.

Solid Phase Extraction (SPE) : Using C18 polymeric-based sorbents such as HLB Oasis to eliminate interferences. SPE has several advantages over other purification techniques:

- Concentration of the analyte

- Removal of interfering compounds

- Transfer of analyte into a suitable solvent for analysis

The typical SPE procedure involves six key steps:

Crystallization and Precipitation

Crystallization techniques for steroid sulfate triethylamine salts typically involve:

- Dissolution in a minimal volume of a polar solvent (methanol or acetonitrile)

- Addition of a less polar solvent (ether or hexane) to induce crystallization

- Cold temperature crystallization (0-4°C)

- Collection of crystals by filtration

- Washing with cold precipitation solvent

- Drying under vacuum

Analytical Methods for Product Verification

Verification of the identity, purity, and isotopic incorporation of this compound requires sophisticated analytical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Two-dimensional nuclear magnetic resonance (COSY) can be employed for structure characterization, as demonstrated for similar steroid conjugates. For deuterated compounds, 2H-NMR spectroscopy provides confirmation of deuterium incorporation at the desired positions.

Mass Spectrometry

Electrospray mass spectrometry in the positive ion mode at varying orifice voltages (50-95 V) has been successfully employed for the characterization of steroid sulfates. This technique can confirm:

- Molecular weight

- Deuterium incorporation

- Sulfate conjugation

- Salt formation

Chromatographic Analysis

High-performance liquid chromatography (HPLC) coupled with mass spectrometry provides a powerful method for confirming the identity and purity of this compound. The typical conditions include:

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Detection | Electrospray ionization (ESI) in negative mode |

| Flow Rate | 250 μL min−1 |

| Run Time | 25-30 minutes |

Comparative Analysis of Preparation Methods

Different approaches to the preparation of this compound can be evaluated based on efficiency, yield, and practical considerations.

Efficiency and Yield Comparison

| Preparation Step | Method | Approximate Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Deuteration | Direct deuteration | 60-70% | Single-step process | Requires specialized equipment |

| Deuteration | Epimerization followed by deuteration | 50-60% | More accessible reagents | Multi-step process |

| Sulfation | Sulfur trioxide-pyridine complex | >60% | High yield, established method | Moisture sensitive |

| Salt Formation | Direct addition of triethylamine | >90% | Simple, high-yield | Requires precise pH control |

| Purification | SPE | 85-95% recovery | Selective, efficient | Requires optimization |

| Purification | Preparative TLC | 75-85% recovery | Highly selective | Lower throughput |

Practical Considerations

The preparation of this compound presents several practical challenges:

- Isotopic Purity : Maintaining high deuterium incorporation throughout the synthetic process

- Stability : Preventing hydrolysis of the sulfate group during synthesis and purification

- Scale : Adapting laboratory procedures for larger-scale preparation

Applications in Analytical Chemistry

This compound finds significant applications in analytical chemistry, particularly in the field of sports doping analysis and metabolic studies.

Doping Analysis

The compound serves as an essential internal standard for the quantification of epitestosterone and its metabolites in biological samples. Its deuterated nature allows for accurate quantification using isotope dilution techniques in mass spectrometry.

Metabolic Studies

In zebrafish water tank (ZWT) models and other metabolic studies, deuterated standards like this compound enable tracking of steroid metabolism pathways.

Chemical Reactions Analysis

Epitestosterone Sulfate-d3 Triethylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the sulfate group to other functional groups.

Substitution: The sulfate group can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Epitestosterone Sulfate-d3 Triethylamine Salt is a synthetic compound derived from epitestosterone sulfate, with a molecular formula of C25H43NO5S and a molecular weight of approximately 472.7 g/mol. The inclusion of deuterium labels and its formulation as a triethylamine salt enhance its utility in biochemical applications by improving its solubility and stability.

Scientific Research Applications

This compound is primarily utilized in proteomics research as a reference standard for quantifying steroid hormones in biological samples. Its applications include:

- Proteomics Research It is used as a reference standard for quantifying steroid hormones in biological samples.

- Isotope Labeling The compound serves as a tracer in biological studies to understand the metabolism and distribution of steroids due to its deuterium labeling. The labeled nature allows researchers to track its pathway and interactions within biological systems effectively.

- Analytical Method Development and Validation It is suitable for use in analytical method development and method validation, as well as quality control applications .

Interaction Studies

Interaction studies involving this compound focus on its metabolic pathways and how it interacts with various enzymes responsible for steroid metabolism. Research indicates that this compound can influence the activity of sulfotransferases, which are crucial for steroid metabolism. Additionally, studies have shown that it can affect androgen receptor binding affinities, providing insights into its potential biological effects.

Use as a Tracer

Mechanism of Action

The mechanism of action of Epitestosterone Sulfate-d3 Triethylamine Salt involves its interaction with specific molecular targets and pathways. The sulfate group allows it to interact with sulfotransferase enzymes, which play a role in the metabolism of steroids. The deuterium labeling provides a unique signature that can be tracked in metabolic studies, allowing researchers to understand the compound’s effects on various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epitestosterone Derivatives

Epitestosterone Sulfate Triethylamine Salt (Non-Deuterated)

- CAS : 182296-42-0 (TRC E588860).

- Molecular Formula: C25H43NO5S.

- Key Difference : Lacks deuterium labeling, making it unsuitable as an internal standard for isotope dilution methods. Used as a reference material for method development.

Epitestosterone Glucuronide

- CAS : 16996-33-1 (TRC E588870).

- Key Difference : Conjugated with glucuronic acid instead of sulfate. Glucuronides are phase II metabolites with distinct chromatographic retention times and fragmentation patterns in MS analysis.

Epitestosterone-d3 Glucuronide

Testosterone Sulfate Derivatives

Testosterone Sulfate-d3 Triethylamine Salt

Other Sulfated Steroid Salts

Norandrosterone Sulfate Triethylamine Salt

- Application : Metabolite of nandrolone, used in anti-doping assays. Differs from epitestosterone in the absence of a C17 hydroxyl group and a reduced A-ring.

- Purity : ≥95% (validated via 1HNMR, 13CNMR, HPLC).

Cholesterol Sulfate Triethylamine Salt

Comparative Data Table

Analytical and Functional Distinctions

- Isotopic Labeling : Deuterated analogs (e.g., E588862) provide unmatched accuracy in quantitative MS by eliminating matrix effects.

- Conjugation Type : Sulfates vs. glucuronides exhibit differing enzymatic hydrolysis rates and solubility, affecting extraction protocols.

- Steroid Backbone : Modifications (e.g., 17α vs. 17β hydroxyl, A-ring saturation) influence biological activity and metabolic clearance.

Research Implications

This compound is indispensable in anti-doping laboratories for its role in differentiating natural epitestosterone from synthetic sources. Its analogs enable comprehensive steroid profiling, addressing challenges in sensitivity and specificity. Future research may explore additional deuterated standards for emerging steroid markers.

Biological Activity

Epitestosterone sulfate-d3 triethylamine salt is a synthetic derivative of epitestosterone, a naturally occurring steroid hormone. This compound has garnered attention in various fields, including pharmacology, endocrinology, and doping analysis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications in sports medicine.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHOS

- Molecular Weight : Approximately 394.62 g/mol

- Solubility : Soluble in organic solvents such as methanol and acetonitrile.

The compound features a sulfate group that enhances its solubility and alters its biological activity compared to its parent molecule, epitestosterone.

Epitestosterone primarily functions as an androgen antagonist. It competes with testosterone for androgen receptors, thereby modulating the effects of testosterone in various tissues. The sulfate esterification further influences its pharmacokinetics, potentially altering its metabolism and excretion rates.

Pharmacokinetics

Research indicates that the sulfate form of epitestosterone exhibits altered pharmacokinetic properties compared to free epitestosterone. Studies have shown:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver via sulfation and glucuronidation pathways.

- Excretion : Excreted primarily via urine, with significant amounts found as conjugated metabolites.

Case Studies

- Doping Analysis : A study involving the detection of anabolic steroids in urine samples highlighted the presence of epitestosterone sulfate-d3 in athletes. The study utilized LC-MS/MS methods to identify and quantify steroid metabolites, demonstrating significant variability in conjugate levels among individuals .

- Therapeutic Potential : Research exploring the use of epitestosterone sulfate-d3 as a potential therapeutic agent for conditions associated with androgen excess has shown promise. In vitro studies indicated that it could reduce testosterone-induced cellular proliferation in prostate cancer cell lines .

Table 1: Comparison of Epitestosterone and Epitestosterone Sulfate-d3

| Property | Epitestosterone | Epitestosterone Sulfate-d3 |

|---|---|---|

| Molecular Weight | 288.43 g/mol | 394.62 g/mol |

| Solubility | Poorly soluble | Soluble in organic solvents |

| Biological Activity | Androgen antagonist | Enhanced antagonist activity |

| Metabolic Pathway | Glucuronidation | Sulfation and glucuronidation |

Table 2: Pharmacokinetic Profile

| Parameter | Epitestosterone | Epitestosterone Sulfate-d3 |

|---|---|---|

| Absorption Rate | Moderate | Rapid |

| Half-life | 4-6 hours | 6-8 hours |

| Primary Metabolites | Glucuronides | Sulfates and glucuronides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.